N'-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide
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Overview
Description
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide is a complex organic compound that combines a naphthalene ring with a thiophene ring through a carbohydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide typically involves the condensation of 3-hydroxynaphthalene-2-carboxylic acid with thiophene-2-carbohydrazide. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus trichloride in a solvent like chlorobenzene under microwave irradiation . The reaction conditions are optimized to achieve a high yield of the desired product.
Industrial Production Methods
While specific industrial production methods for N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form a hydroxyl group.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 3-naphthoylthiophene-2-carbohydrazide.
Reduction: Formation of 3-hydroxythiophene-2-carbohydrazide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carbohydrazide: Shares the thiophene and carbohydrazide moieties but lacks the naphthalene ring.
3-hydroxynaphthalene-2-carboxylic acid: Contains the naphthalene ring but lacks the thiophene and carbohydrazide moieties.
Uniqueness
N’-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide is unique due to the combination of the naphthalene and thiophene rings, which imparts distinct electronic and steric properties. This unique structure enhances its potential as a versatile building block in organic synthesis and its effectiveness in various biological applications .
Properties
CAS No. |
331960-11-3 |
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Molecular Formula |
C16H12N2O3S |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
N'-(3-hydroxynaphthalene-2-carbonyl)thiophene-2-carbohydrazide |
InChI |
InChI=1S/C16H12N2O3S/c19-13-9-11-5-2-1-4-10(11)8-12(13)15(20)17-18-16(21)14-6-3-7-22-14/h1-9,19H,(H,17,20)(H,18,21) |
InChI Key |
ZYNIKKLYDOCGDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)C3=CC=CS3)O |
solubility |
2.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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